molecular formula C14H9Cl2NO B195509 1-(2,6-Dichlorophenyl)-2-indolinone CAS No. 15362-40-0

1-(2,6-Dichlorophenyl)-2-indolinone

Cat. No. B195509
CAS RN: 15362-40-0
M. Wt: 278.1 g/mol
InChI Key: JCICIFOYVSPMHG-UHFFFAOYSA-N
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Patent
US09403756B2

Procedure details

N-Hydroxysuccinimide (0.76 mmol) and DCC (0.76 mmol) are added to a solution of the corresponding diclofenac acid derivative (0.506 mmol) dissolved in 10 ml of dichloromethane. The mixture is stirred for 1 hour and monitored by TLC (EtOAc:He, 1:1). When completion of the reaction is detected, the mixture is filtered and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to afford the pure diclofenac amide derivative.
Quantity
0.76 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.76 mmol
Type
reactant
Reaction Step One
Quantity
0.506 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ON1C(=O)CCC1=O.C1CCC(N=C=NC2CCCCC2)CC1.[CH:24]1[CH:29]=[C:28]([CH2:30][C:31](O)=[O:32])[C:27]([NH:34][C:35]2[C:40]([Cl:41])=[CH:39][CH:38]=[CH:37][C:36]=2[Cl:42])=[CH:26][CH:25]=1.CCOC(C)=O>ClCCl>[CH2:30]1[C:31](=[O:32])[N:34]([C:35]2[C:40]([Cl:41])=[CH:39][CH:38]=[CH:37][C:36]=2[Cl:42])[C:27]2[C:28]1=[CH:29][CH:24]=[CH:25][CH:26]=2

Inputs

Step One
Name
Quantity
0.76 mmol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
0.76 mmol
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
0.506 mmol
Type
reactant
Smiles
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.